molecular formula C17H28BO5P B8268487 Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate

Cat. No.: B8268487
M. Wt: 354.2 g/mol
InChI Key: FMPLFEGDIWHWDG-UHFFFAOYSA-N
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Description

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is a chemical compound that features a benzylphosphonate group attached to a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted benzylphosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various functionalized phosphonates.

Mechanism of Action

The mechanism of action of Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The dioxaborolane ring can also participate in boron-mediated reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a phosphonate group.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group instead of a phosphonate group.

Uniqueness

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is unique due to the presence of both a phosphonate group and a dioxaborolane ring

Biological Activity

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a phosphonate group linked to a benzyl moiety with a boron-containing substituent. The molecular formula is C16H26BNO2C_{16}H_{26}BNO_2, and it has a molecular weight of 275.20 g/mol. This compound is typically encountered as a solid with high purity (>98%) and is sensitive to light and air.

Synthesis

The synthesis of this compound has been achieved through various methods, including the selective esterification of phosphonic acids. The introduction of the boronic ester group is particularly notable for enhancing the compound's biological properties.

Antimicrobial Properties

Recent studies have shown that derivatives of diethyl benzylphosphonate exhibit significant antimicrobial activity. For instance:

  • Cytotoxicity Studies : Research indicated that diethyl benzylphosphonate derivatives demonstrated cytotoxic effects on various bacterial strains, including Escherichia coli. The minimal inhibitory concentration (MIC) values varied based on the substituents attached to the phenyl ring. Notably, the introduction of the boronic acid moiety significantly improved antimicrobial activity compared to the parent compound .
  • DNA Interaction : The compounds were found to alter the topology of bacterial DNA significantly. After treatment with these phosphonates, oxidative damage was observed in bacterial DNA samples. This suggests that these compounds induce oxidative stress within bacterial cells, leading to substantial DNA damage .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Oxidative Stress Induction : The compounds induce oxidative stress in bacterial cells, leading to DNA damage.
  • Inhibition of Cellular Processes : The phosphonate group may interfere with essential cellular processes in bacteria, contributing to their cytotoxicity.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivitySignificant cytotoxic effects on E. coli with varying MIC values
DNA InteractionInduced oxidative damage and altered DNA topology
Synthesis EfficiencyNew synthetic pathways improved yield from 1% to 38%

Case Studies

A notable case study involved testing various derivatives against E. coli strains with differing lipopolysaccharide (LPS) lengths. It was found that modifications in the phenyl ring significantly influenced the antimicrobial efficacy of the compounds tested. The introduction of specific substituents led to enhanced selectivity and potency against bacterial cells .

Properties

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BO5P/c1-7-20-24(19,21-8-2)13-14-9-11-15(12-10-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLFEGDIWHWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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